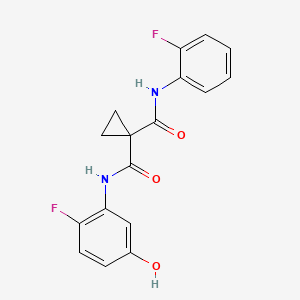
N-(2-Fluoro-5-hydroxyphenyl)-N-(2-fluorophenyl)cyclopropane-1,1-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Fluoro-5-hydroxyphenyl)-N-(2-fluorophenyl)cyclopropane-1,1-dicarboxamide, also known as 'FLX-787', is a novel drug compound that has been extensively studied for its potential therapeutic uses in various neurological disorders.
Aplicaciones Científicas De Investigación
Fluorinated Cyclopropane Derivatives
Synthesis Techniques : Research on fluorinated cyclopropane derivatives, such as the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, demonstrates advanced synthetic methods for constructing complex molecules with potential applications in medicinal chemistry and material science. These synthesis techniques offer pathways to design compounds with enhanced stability and desirable pharmacokinetic properties (Zhihui Zhou et al., 2021).
Structural Analysis : Investigations into the solid-state structures of fluorinated phenylcyclopropane derivatives by X-ray crystallography provide valuable information on intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the reactivity and binding properties of these molecules. This knowledge is essential for drug design and the development of functional materials (R. Fröhlich et al., 2006).
Bioimaging Applications : Fluorinated cyclopropane derivatives have been explored as PET tracers for imaging serotonin 5-HT1A receptors, highlighting their potential in neuroimaging and the study of neuropsychiatric disorders. The development of these radioligands contributes to our understanding of brain function and the mechanisms underlying various mental health conditions (Gonzalo García et al., 2014).
Propiedades
IUPAC Name |
1-N'-(2-fluoro-5-hydroxyphenyl)-1-N-(2-fluorophenyl)cyclopropane-1,1-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O3/c18-11-3-1-2-4-13(11)20-15(23)17(7-8-17)16(24)21-14-9-10(22)5-6-12(14)19/h1-6,9,22H,7-8H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGYVBIOLZGDGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=CC=C2F)C(=O)NC3=C(C=CC(=C3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Fluoro-5-hydroxyphenyl)-N-(2-fluorophenyl)cyclopropane-1,1-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

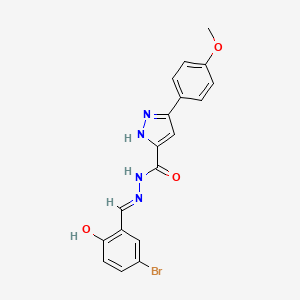
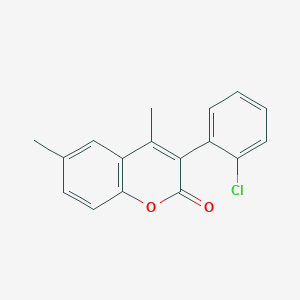
![3-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2949417.png)
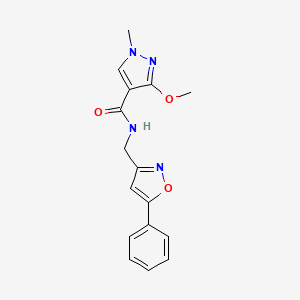
![4-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2-phenyl-1,3-thiazole](/img/structure/B2949419.png)

![[2-Bromo-5-(hydroxymethyl)-3-methylphenyl]methanol](/img/structure/B2949424.png)
![N-(5-chloro-2-methoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2949425.png)

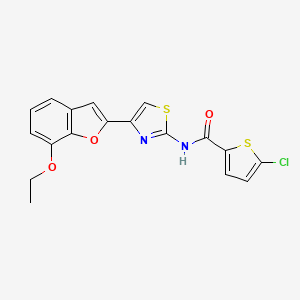

![2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2949431.png)
![2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2949433.png)
![4-[(4-Bromophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2949434.png)